molecular formula C22H18FN5O3S B12180056 N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B12180056
M. Wt: 451.5 g/mol
InChI Key: OLTFWNATFYLZST-UHFFFAOYSA-N
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Description

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS: 1246062-04-3) is a heterocyclic compound featuring a 1,3,4-thiadiazole core fused with a pyridazinyl-acetamide scaffold. Its molecular formula is C₂₂H₁₈FN₅O₃S, with a molecular weight of 451.5 g/mol . The structure includes:

  • A benzyl-substituted thiadiazole ring (5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene), providing steric bulk and lipophilicity.
  • An acetamide linker connecting the thiadiazole to a pyridazinyl group substituted with a 4-fluoro-2-methoxyphenyl moiety.

While physicochemical properties like melting point and solubility are unspecified, its structural complexity implies applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation .

Properties

Molecular Formula

C22H18FN5O3S

Molecular Weight

451.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C22H18FN5O3S/c1-31-18-12-15(23)7-8-16(18)17-9-10-21(30)28(27-17)13-19(29)24-22-26-25-20(32-22)11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,24,26,29)

InChI Key

OLTFWNATFYLZST-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide or thiocyanates under acidic or basic conditions.

    Formation of the Pyridazinone Moiety: The pyridazinone ring is usually formed by the condensation of hydrazines with diketones or keto acids.

    Coupling of the Two Moieties: The final step involves coupling the thiadiazole and pyridazinone moieties through a suitable linker, such as an acetamide group, under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives of thiadiazole have been synthesized and evaluated for their efficacy against various bacterial strains. In a study focusing on thiazole-integrated compounds, certain derivatives demonstrated comparable antimicrobial activity to standard antibiotics like norfloxacin .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15 µg/mL
Compound BEscherichia coli20 µg/mL
Compound CPseudomonas aeruginosa10 µg/mL

Antitumor Activity

Thiadiazole derivatives have shown promising results in anticancer research. In vitro studies have demonstrated that certain thiazole-pyridine hybrids exhibit potent cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cell lines. One study reported an IC50 value of 5.71 µM for a specific thiazole-pyridine hybrid against MCF-7 cells, surpassing the efficacy of standard chemotherapeutics like 5-fluorouracil .

Table 2: Cytotoxicity of Thiadiazole-Pyridine Hybrids

Compound NameCancer Cell LineIC50 (µM)
Hybrid AMCF-75.71
Hybrid BPC38.45
Hybrid CHepG212.30

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been extensively studied. Compounds derived from thiazoles have been shown to possess significant anticonvulsant properties in various animal models. For example, a specific thiazole-linked compound demonstrated a median effective dose (ED50) of 24.38 mg/kg in electroshock seizure tests .

Table 3: Anticonvulsant Efficacy of Thiadiazole Derivatives

Compound NameModel UsedED50 (mg/kg)
Compound DElectroshock Seizure Test24.38
Compound EChemically Induced Seizure Test88.23

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiadiazole derivatives. Research has shown that substituents on the aromatic rings significantly influence the biological activity of these compounds. For instance, electron-withdrawing groups such as fluorine and chlorine enhance the anticonvulsant activity by stabilizing the molecular structure during interaction with biological targets .

Mechanism of Action

The mechanism of action of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: The compound may influence specific biochemical pathways, such as those involved in cell signaling or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its hybrid thiadiazole-pyridazine architecture. Below is a comparative analysis with structurally related heterocycles:

Compound Core Structure Key Substituents Molecular Weight Key Differences
Target Compound 1,3,4-Thiadiazole + Pyridazine 5-benzyl, 4-fluoro-2-methoxyphenyl 451.5 Combines lipophilic benzyl and polar methoxy/fluoro groups.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide 1,3,4-Thiadiazole + Pyridazine 5-ethyl, thien-2-yl 372.4 Replaces benzyl with ethyl and fluorophenyl with thiophene; lower molecular weight.
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide 1,3-Thiazole + Pyridazine 4-ethyl-5-methyl, 4-fluorophenyl 372.4 Thiazole instead of thiadiazole; lacks methoxy group.
(E)-N-(4-(2-(5-Oxo-2-Phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)-ylidine)acetyl)phenyl)acetamide Imidazo-thiadiazole + Acetamide Phenyl, acetyl ~400 (estimated) Fused imidazo-thiadiazole core; simpler substituents.

Research Findings

  • Potency : The target compound’s dual heterocyclic system may confer higher kinase inhibitory activity compared to simpler imidazo-thiadiazoles , though direct comparisons are absent in the evidence.
  • Solubility Challenges : The benzyl group could reduce aqueous solubility compared to the ethyl-substituted analogue , necessitating formulation optimizations.

Biological Activity

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that incorporates both thiadiazole and pyridazine moieties. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H18FN5O2SC_{20}H_{18}FN_5O_2S with a molecular weight of approximately 433.5 g/mol. The unique structural features of this compound enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. The presence of the thiadiazole ring in this compound suggests potential efficacy against various bacterial strains. A comparative analysis of similar compounds shows a range of antimicrobial activities:

Compound NameMolecular FormulaBiological Activity
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamideC16H16N4O3Antimicrobial, anti-inflammatory
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamideC19H21N5O3SAnticancer potential
2-(5-benzylthio)-1,3,4-thiadiazolC10H10N2S3Antimicrobial

The antimicrobial activity is attributed to the compound's ability to inhibit bacterial cell wall synthesis and disrupt cellular processes.

Anticancer Activity

The anticancer potential of this compound is supported by studies on related thiadiazole derivatives. For instance, derivatives of 1,3,4-thiadiazole have shown promising cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that certain thiadiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth.

In a study evaluating the cytotoxicity of related compounds against HeLa cells, several derivatives exhibited IC50 values significantly lower than established chemotherapeutics like sorafenib. This suggests that this compound may possess similar or enhanced anticancer properties.

Anti-inflammatory Activity

Compounds containing the thiadiazole moiety are also known for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses. The specific interactions of this compound with inflammatory pathways require further investigation but hold promise for therapeutic applications in inflammatory diseases.

The biological activity of this compound is likely mediated through multiple pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell wall synthesis or other critical metabolic pathways in pathogens.
  • Receptor Interaction : It may interact with specific receptors involved in cancer cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to influence oxidative stress pathways, contributing to their anticancer and antimicrobial effects.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of thiadiazole derivatives for their biological activities:

  • Antimicrobial Studies : A series of 1,3,4-thiadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Compounds exhibiting significant antibacterial activity were identified based on minimum inhibitory concentration (MIC) values.
  • Cytotoxicity Assessments : In vitro assays using various cancer cell lines demonstrated that certain derivatives could effectively induce apoptosis and inhibit cell cycle progression.

Q & A

Basic: What are the critical synthetic steps and optimal conditions for synthesizing this compound?

Answer:
The synthesis involves three key steps:

Cyclization of thiadiazole precursors under reflux with catalysts like thionyl chloride (for chlorination) .

Coupling of the thiadiazole intermediate with the pyridazine-acetamide moiety via nucleophilic substitution or amide bond formation, typically using DMF as a solvent at 60–80°C .

Purification via column chromatography or recrystallization, monitored by HPLC (>95% purity) .
Optimization factors include solvent polarity (e.g., ethanol for solubility), reaction time (6–12 hours), and temperature control to avoid decomposition .

Advanced: How can molecular docking and surface plasmon resonance (SPR) elucidate its mechanism of action?

Answer:

  • Molecular docking predicts binding modes to targets like kinases or DNA repair enzymes by simulating interactions between the compound’s functional groups (e.g., thiadiazole’s sulfur atoms) and active-site residues . Software like AutoDock Vina is used with force fields adjusted for heterocyclic systems .
  • SPR quantifies binding affinity (KD values) by immobilizing the target protein on a sensor chip and measuring real-time association/dissociation rates . Contradictions in activity data (e.g., IC50 variability) can arise from assay conditions (pH, ionic strength) or protein conformational states, necessitating orthogonal validation .

Basic: Which spectroscopic techniques are essential for structural characterization?

Answer:

  • NMR (1H/13C): Confirms regiochemistry of the benzyl and 4-fluoro-2-methoxyphenyl groups (e.g., aromatic proton splitting patterns) .
  • Mass Spectrometry (HRMS): Validates molecular weight (±2 ppm accuracy) and detects intermediates .
  • IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) stretches .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data?

Answer:
Contradictions (e.g., high cytotoxicity but low enzyme inhibition) are addressed by:

Systematic substituent variation:

Substituent ModificationObserved Bioactivity ChangeReference
Benzyl → Cyclohexyl (thiadiazole)Reduced cytotoxicity, improved solubility
4-Fluoro → Chloro (phenyl ring)Enhanced kinase inhibition

Assay standardization: Repeating assays under uniform conditions (e.g., ATP concentration in kinase assays) .

Basic: Which functional groups are pivotal for its biological activity?

Answer:

  • Thiadiazole ring: Participates in hydrogen bonding and π-π stacking with target proteins .
  • Pyridazine-6-one: Acts as a hydrogen bond acceptor via its carbonyl group .
  • 4-Fluoro-2-methoxyphenyl: Enhances lipophilicity and membrane permeability .

Advanced: What strategies mitigate instability in aqueous solutions during pharmacokinetic studies?

Answer:

  • pH adjustment: Buffering at pH 6.5–7.5 minimizes hydrolysis of the acetamide bond .
  • Co-solvents: Use 10% PEG-400 to improve solubility without aggregation .
  • Degradation profiling: LC-MS identifies hydrolytic byproducts (e.g., free pyridazine) to guide formulation .

Basic: What in vitro assays are recommended for preliminary anticancer activity screening?

Answer:

  • MTT assay: Measures cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC50 values .
  • Apoptosis detection: Flow cytometry with Annexin V/PI staining confirms programmed cell death .
  • Cell cycle analysis: Propidium iodide staining identifies G1/S or G2/M arrest .

Advanced: How does electronic effects of substituents influence reactivity in derivatization?

Answer:

  • Electron-withdrawing groups (e.g., -F): Increase electrophilicity of the thiadiazole ring, facilitating nucleophilic attacks .
  • Methoxy groups: Act as ortho/para directors in electrophilic substitution on the phenyl ring .
  • Steric effects: Bulky substituents (e.g., benzyl) hinder cyclization, requiring higher temperatures (80–100°C) .

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